molecular formula C19H28N2O4 B248008 Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Katalognummer B248008
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: MXBRIHIXJIKSHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Wirkmechanismus

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamate transmission in the central nervous system. By blocking the activity of mGluR5, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate reduces the excitability of neurons and regulates the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is believed to underlie the therapeutic effects of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in various neurological disorders.
Biochemical and Physiological Effects:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to modulate various biochemical and physiological processes in the brain. For instance, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the expression of the FMRP protein, which is deficient in Fragile X syndrome. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been shown to reduce the activity of the basal ganglia, a brain region that is implicated in Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in addiction.

Vorteile Und Einschränkungen Für Laborexperimente

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which allows for precise modulation of glutamate transmission in the brain. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is also relatively easy to synthesize and has good stability and solubility in various solvents. However, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some limitations as well. It has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some off-target effects on other glutamate receptors, which may complicate its interpretation in some experiments.

Zukünftige Richtungen

There are several future directions for Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate research. One direction is to investigate the therapeutic potential of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in other neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate to improve its blood-brain barrier penetration and bioavailability. Moreover, future research could focus on developing more selective and potent mGluR5 antagonists that have fewer off-target effects and better therapeutic efficacy.
Conclusion:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is a selective antagonist of mGluR5 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the modulation of glutamate transmission in the brain, which regulates neuronal excitability and neurotransmitter release. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research could focus on optimizing the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate and developing more selective and potent mGluR5 antagonists for therapeutic use.

Synthesemethoden

The synthesis of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the reaction of ethyl 3-(piperidin-3-yl)propanoate with 2-methoxy-5-methylaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in high yield and purity.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. In preclinical studies, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been found to reduce motor symptoms and improve cognitive function in animal models of Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Eigenschaften

Produktname

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Molekularformel

C19H28N2O4

Molekulargewicht

348.4 g/mol

IUPAC-Name

ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-4-25-19(23)15-6-5-10-21(13-15)11-9-18(22)20-16-12-14(2)7-8-17(16)24-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,20,22)

InChI-Schlüssel

MXBRIHIXJIKSHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Kanonische SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.